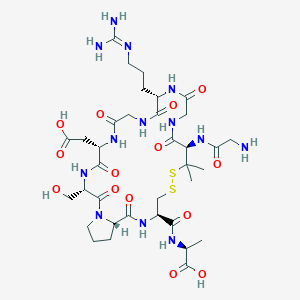

G-Pen-G-R-G-D-S-P-C-A

描述

BenchChem offers high-quality G-Pen-G-R-G-D-S-P-C-A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about G-Pen-G-R-G-D-S-P-C-A including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2S)-2-[[(3S,6S,12S,18R,23R,26S)-18-[(2-aminoacetyl)amino]-6-(carboxymethyl)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-19,19-dimethyl-2,5,8,11,14,17,25-heptaoxo-20,21-dithia-1,4,7,10,13,16,24-heptazabicyclo[24.3.0]nonacosane-23-carbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H57N13O14S2/c1-16(33(61)62)42-29(57)20-15-63-64-35(2,3)26(47-22(50)11-36)31(59)41-13-23(51)43-17(6-4-8-39-34(37)38)27(55)40-12-24(52)44-18(10-25(53)54)28(56)45-19(14-49)32(60)48-9-5-7-21(48)30(58)46-20/h16-21,26,49H,4-15,36H2,1-3H3,(H,40,55)(H,41,59)(H,42,57)(H,43,51)(H,44,52)(H,45,56)(H,46,58)(H,47,50)(H,53,54)(H,61,62)(H4,37,38,39)/t16-,17-,18-,19-,20-,21-,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUBAOYWPQLZAL-SFHRIDMQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CSSC(C(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N)NC(=O)CN)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CSSC([C@@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N)NC(=O)CN)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H57N13O14S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

948.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

G-Pen-GRGDSPCA: Structural Conformation and αvβ3 Integrin Antagonism in Vascular Remodeling

A Technical Whitepaper on Mechanistic Pathways, Experimental Methodologies, and Vascular Applications

Executive Summary

In the landscape of vascular biology and targeted peptide therapeutics, the synthetic cyclic peptide G-Pen-GRGDSPCA (Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala) stands out as a highly selective antagonist of the αvβ3 integrin receptor,[1]. By leveraging a precisely engineered conformational constraint via a penicillamine-cysteine disulfide bridge, this peptide effectively uncouples extracellular matrix (ECM) signaling from intracellular cytoskeletal dynamics[2],. This whitepaper provides an in-depth mechanistic analysis of G-Pen-GRGDSPCA, detailing its structural rationale, downstream signaling disruption, and validated experimental protocols for studying vascular injury and smooth muscle cell (VSMC) migration[3],[4].

Molecular Architecture and Conformational Rationale

The efficacy of G-Pen-GRGDSPCA is fundamentally rooted in its molecular geometry. While linear Arg-Gly-Asp (RGD) sequences can bind to multiple integrin subtypes (e.g., α5β1, αIIbβ3, αvβ3), they lack the specificity required for targeted therapeutic intervention or precise mechanistic studies[5].

To achieve high-affinity selectivity for the αvβ3 vitronectin receptor, G-Pen-GRGDSPCA incorporates Penicillamine (Pen) at position 2 and Cysteine (Cys) at position 9, forming a cyclic (2→9)-disulfide bridge[1],[2]. Penicillamine (β,β-dimethylcysteine) possesses two bulky methyl groups on its β-carbon. This creates significant steric hindrance, severely restricting the rotational freedom of the peptide backbone. This conformational constraint forces the central RGD motif into a rigid spatial orientation that perfectly complements the binding pocket of the αvβ3 integrin, while sterically clashing with the binding sites of off-target integrins[],[4].

Table 1: Chemical and Structural Profile

| Property | Specification |

| Sequence | H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH |

| Modification | Cyclic (Pen2-Cys9 disulfide bridge) |

| Molecular Formula | C35H57N13O14S2[1] |

| Molecular Weight | 948.04 g/mol [1] |

| CAS Registry Number | 126716-28-7[] |

| Primary Target | Integrin αvβ3 (Antagonist)[7] |

Mechanism of Action: Uncoupling the ECM-Integrin-FAK Axis

Under normal physiological conditions, adult vascular smooth muscle cells (VSMCs) exhibit a quiescent, contractile phenotype with minimal αvβ3 integrin expression[4]. However, following vascular injury (e.g., balloon angioplasty), VSMCs undergo a phenotypic switch to a synthetic state, accompanied by a dramatic upregulation of αvβ3 integrins in the neointima and media[4].

The Causality of Integrin Blockade

Integrin αvβ3 acts as a critical mechanotransducer. When it binds to ECM proteins like vitronectin or fibronectin, it clusters and recruits Focal Adhesion Kinase (FAK). Autophosphorylation of FAK at Tyrosine 397 (FAK pY397) creates a binding site for Src family kinases, initiating a cascade through the PI3K/Akt and Ras/MAPK pathways that drives VSMC migration and proliferation[4].

G-Pen-GRGDSPCA acts as a competitive antagonist. By occupying the RGD-binding pocket of αvβ3, it prevents ECM ligation[7],[5]. The causality is direct: without ECM ligation, integrin clustering fails, FAK pY397 phosphorylation is aborted, and the cytoskeletal reorganization necessary for VSMC migration is halted[3],[4]. This mechanism effectively limits neointimal hyperplasia and luminal stenosis[7],[8].

Figure 1: Mechanism of G-Pen-GRGDSPCA disrupting the αvβ3-FAK signaling axis in VSMCs.

Quantitative Data Summary: Integrin Expression Dynamics

To understand the therapeutic window of G-Pen-GRGDSPCA, one must analyze the differential expression of integrins during vascular remodeling. Data derived from in vivo collateral vessel (CV) models and in vitro substrate assays demonstrate the specific upregulation of αvβ3, validating it as a target[4].

Table 2: Relative Integrin & FAK Expression Profiles in Vascular Models

| Experimental Condition | Integrin α5β1 Expression | Integrin αvβ3 Expression | FAK (pY397) Activation |

| Normal Vessels (In Vivo) | High (Endothelial), Weak (VSMC) | High (Endothelial), Weak (VSMC) | Baseline |

| Injured/Collateral Vessels | Upregulated (1.5x increase) | Upregulated (1.3x increase) | Highly Upregulated |

| VSMCs on Fibronectin (In Vitro) | Strong | Strong | High |

| VSMCs in Matrigel (In Vitro) | Minimal | Minimal | Undetectable |

Note: The pronounced expression of αvβ3 on fibronectin substrates correlates with the synthetic, migratory VSMC phenotype, which is directly inhibited by G-Pen-GRGDSPCA[4].

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the application of G-Pen-GRGDSPCA in established vascular models. These protocols are designed as self-validating systems, incorporating necessary controls to confirm peptide efficacy.

Protocol A: In Vivo Balloon Injury and Perivascular Delivery[5]

Systemic administration of peptides often suffers from rapid renal clearance and proteolytic degradation. To study localized neointimal hyperplasia, G-Pen-GRGDSPCA is applied directly to the adventitial surface using a sustained-release gel matrix.

Step-by-Step Methodology:

-

Preparation: Dissolve G-Pen-GRGDSPCA (0.1 μmol) in a sterile Pluronic F-127 gel solution (liquid at 4°C, gels at body temperature).

-

Surgical Injury: Anesthetize male Sabra rats. Isolate the common carotid artery. Introduce a 2F Fogarty embolectomy catheter via the external carotid artery, inflate to 2 atm, and withdraw three times to denude the endothelium and stretch the media.

-

Peptide Application: Apply 200 μL of the cold peptide-loaded gel directly around the injured segment of the common carotid artery. The gel solidifies instantly upon contact with the 37°C tissue, ensuring localized delivery.

-

Control Validation: Apply an equal volume of vehicle gel (no peptide) to a sham-operated control group.

-

Harvest & Analysis: Sacrifice animals at designated time points (e.g., 14, 25 days). Perfuse-fix the vessels with 4% paraformaldehyde at physiological pressure (100 mmHg). Perform Verhoeff-Van Gieson staining to quantify the intima-to-media (I/M) ratio via histomorphometry.

Protocol B: Ex Vivo Arteriolar Perfusion and Vasomotor Assessment[9]

G-Pen-GRGDSPCA is also utilized to study integrin-mediated vasomotor responses. Soluble cRGD peptides can induce vasodilation by uncoupling integrin-mediated contractile signals in the arteriolar wall[1].

Step-by-Step Methodology:

-

Vessel Isolation: Microdissect the main cremaster arteriole from a rat under a stereomicroscope, maintaining tissue in cold (4°C) physiological saline solution (PSS).

-

Cannulation: Cannulate both ends of the arteriole using glass micropipettes in a temperature-controlled perfusion chamber (34.5°C).

-

Pressurization: Pressurize the vessel to 80 mmHg intraluminal pressure. Discard any vessels showing fluid leakage to ensure a self-validating closed system.

-

Equilibration: Allow the vessel to develop spontaneous myogenic tone (approx. 60 minutes).

-

Peptide Introduction: Introduce G-Pen-GRGDSPCA (10^-5 M) into the extraluminal bath.

-

Confocal Imaging: Monitor the lumen diameter continuously using a confocal scanning unit with a ×63 plan-apochromat objective. Record the percentage of vasodilation relative to maximum passive diameter (obtained via calcium-free PSS at the end of the experiment).

Figure 2: Workflow for Ex Vivo Arteriolar Perfusion and Vasomotor Assessment.

Conclusion

G-Pen-GRGDSPCA represents a sophisticated biochemical tool for interrogating vascular biology. By utilizing the steric bulk of penicillamine to lock the RGD sequence into an αvβ3-specific conformation, researchers can precisely dissect the role of integrin-ECM interactions in vascular remodeling. Whether applied via perivascular gels to inhibit neointimal hyperplasia or utilized in perfusion chambers to study vasomotor tone, the peptide provides a reliable, self-validating mechanism to uncouple the FAK-dependent signaling pathways driving smooth muscle cell pathology.

References

-

MedChemExpress. G-Pen-GRGDSPCA | αvβ3 Inhibiting Peptide. Retrieved from:[7]

-

CPC Scientific. G-Pen-G-R-G-D-S-P-C-A - Product Description and Sequence. Retrieved from:[1]

-

PubChem. G-Pen-G-R-G-D-S-P-C-A | C35H57N13O14S2 - Compound Summary. Retrieved from:[2]

-

BOC Sciences. CAS 126716-28-7 (H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH). Retrieved from:[]

-

MedChemExpress. RGD | Life Science Reagents & Integrin Pathway. Retrieved from:[5]

-

Cai, W. J., et al. (2009). Activation of the integrins alpha 5beta 1 and alpha v beta 3 and focal adhesion kinase (FAK) during arteriogenesis. Molecular and Cellular Biochemistry. Retrieved from:[4]

-

Bendeck, M. P., et al. (2002). Metalloproteinase inhibitor attenuates neointima formation and constrictive remodeling after angioplasty in rats: Augmentative effect of αvβ3 receptor blockade. ResearchGate. Retrieved from:[3]

-

MedChemExpress. G-Pen-GRGDSPCA - Neointimal Hyperplasia Applications. Retrieved from:[8]

-

American Journal of Physiology. An Arg-Gly-Asp peptide stimulates constriction in rat afferent arteriole. Retrieved from:[9]

Sources

- 1. cpcscientific.com [cpcscientific.com]

- 2. G-Pen-G-R-G-D-S-P-C-A | C35H57N13O14S2 | CID 15408298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. journals.physiology.org [journals.physiology.org]

An In-Depth Technical Guide to the Structure and Function of G-Pen-G-R-G-D-S-P-C-A: A Cyclized RGD Peptide for Integrin Modulation

Abstract

This technical guide provides a comprehensive analysis of the synthetic cyclic peptide G-Pen-G-R-G-D-S-P-C-A, a potent antagonist of the αvβ3 integrin. The strategic incorporation of D-Penicillamine (Pen) facilitates the formation of a stabilizing disulfide bridge with Cysteine (Cys), creating a conformationally constrained structure that enhances its binding affinity and specificity. This guide will dissect the molecular architecture of this peptide, detailing the significance of the Arginine-Glycine-Aspartic acid (RGD) motif and the unique role of the Pen-Cys cyclization. We will present a theoretical framework for its synthesis, purification, and characterization, grounded in established methodologies for similar cyclic RGD peptides. Furthermore, this guide will explore the molecular mechanism of action, focusing on its role as an inhibitor of smooth muscle cell migration and its demonstrated efficacy in reducing neointimal hyperplasia in preclinical models of vascular injury. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of peptide chemistry, integrin biology, and cardiovascular disease.

Introduction: The Rationale Behind G-Pen-G-R-G-D-S-P-C-A Design

The Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence is a fundamental recognition motif for a class of cell surface receptors known as integrins.[1][2] These transmembrane proteins are critical mediators of cell-extracellular matrix (ECM) interactions, playing pivotal roles in cell adhesion, migration, proliferation, and survival.[3] The αvβ3 integrin, in particular, is a key player in angiogenesis and is overexpressed on various cell types, including activated endothelial cells and smooth muscle cells (SMCs), making it a compelling target for therapeutic intervention in a range of pathologies, from cancer to vascular proliferative diseases.[4]

The peptide G-Pen-G-R-G-D-S-P-C-A was rationally designed to specifically target the αvβ3 integrin. Its structure is characterized by two key features: the exposed RGD sequence for integrin binding and a cyclic backbone stabilized by a disulfide bond between D-Penicillamine and L-Cysteine.[4] This cyclization is not merely a structural constraint; it is a critical design element that confers several advantages over linear RGD peptides, including enhanced stability against proteolytic degradation and a pre-organized conformation of the RGD motif that leads to higher binding affinity and selectivity for the target integrin.[5][6][7]

The inclusion of Penicillamine (Pen), a synthetic amino acid analog of cysteine with two methyl groups on its β-carbon, is a deliberate and strategic choice.[8] These methyl groups provide steric hindrance that favors the formation of a mixed disulfide bond with cysteine over the formation of homodimeric disulfide bridges (Cys-Cys or Pen-Pen).[9][10] This directed disulfide bond formation is instrumental in controlling the peptide's folding into its most biologically active conformation.[11]

This guide will provide a deep dive into the structural intricacies, synthesis, and biological function of G-Pen-G-R-G-D-S-P-C-A, with a particular focus on its application as an inhibitor of neointimal hyperplasia following vascular injury.[12]

Molecular Structure and Conformation

The primary sequence of the peptide is Glycyl-D-Penicillamyl-Glycyl-L-Arginyl-Glycyl-L-α-Aspartyl-L-Seryl-L-Prolyl-L-Cysteinyl-L-Alanine.[4] The key structural feature is the disulfide bridge between the thiol groups of D-Penicillamine at position 2 and L-Cysteine at position 9, creating a cyclic heptapeptide loop (Pen-G-R-G-D-S-P-C). This cyclization is crucial for presenting the RGD motif in a conformation that is optimal for binding to the αvβ3 integrin.

The RGD Motif: The Key to Integrin Recognition

The RGD sequence is the primary determinant of the peptide's biological activity. The guanidinium group of Arginine and the carboxylate group of Aspartic acid are essential for electrostatic interactions with complementary residues within the binding pocket of the integrin. The Glycine residue provides conformational flexibility, allowing the Arg and Asp side chains to adopt the correct spatial orientation for optimal receptor engagement.

The Pen-Cys Bridge: A Pillar of Stability and Specificity

The disulfide bond between D-Penicillamine and L-Cysteine provides significant conformational rigidity to the peptide backbone. This pre-organization of the RGD motif reduces the entropic penalty upon binding to the integrin, thereby increasing binding affinity.[5] The steric bulk of the dimethyl groups on Penicillamine also contributes to the stability of the disulfide bond, making it more resistant to reduction in biological environments compared to a standard Cys-Cys bridge.[8]

Figure 1: 2D representation of G-Pen-G-R-G-D-S-P-C-A highlighting the RGD motif and the Pen-Cys disulfide bridge.

Synthesis, Purification, and Characterization

The synthesis of G-Pen-G-R-G-D-S-P-C-A is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[9][13] This method allows for the stepwise assembly of the peptide chain on a solid support, with each amino acid being added sequentially.

Experimental Protocol: Solid-Phase Peptide Synthesis

-

Resin Selection and First Amino Acid Coupling: A suitable resin, such as a Rink Amide resin, is chosen to yield a C-terminal amide upon cleavage.[14] The C-terminal amino acid, Alanine (Ala), protected with an Fmoc group on its α-amino group, is coupled to the resin.

-

Iterative Deprotection and Coupling: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a mild base, typically piperidine in dimethylformamide (DMF).[15] The next Fmoc-protected amino acid is then activated using a coupling reagent (e.g., HBTU/HOBt or HATU) and added to the resin to form a new peptide bond.[14] This cycle of deprotection and coupling is repeated for each amino acid in the sequence.

-

Side-Chain Protection: The reactive side chains of amino acids such as Arginine (Pbf or Pmc), Aspartic acid (OtBu), Serine (tBu), Cysteine (Trt or Acm), and Penicillamine (Trt or Acm) are protected with orthogonal protecting groups that are stable to the Fmoc deprotection conditions but can be removed during the final cleavage step.[14]

-

Cleavage and Deprotection: Once the linear peptide has been assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to prevent side reactions.[14]

Cyclization: Forming the Disulfide Bridge

The formation of the disulfide bond between Penicillamine and Cysteine is a critical step. This is typically performed in solution after the linear peptide has been cleaved and purified.

-

Oxidation in Solution: The crude linear peptide is dissolved at a low concentration in a suitable buffer (e.g., ammonium bicarbonate or phosphate buffer at a slightly alkaline pH) and exposed to an oxidizing agent. Air oxidation is a common and mild method, where the solution is stirred vigorously in the presence of air for several hours to days.[12] Alternatively, other oxidizing agents like hydrogen peroxide, iodine, or potassium ferricyanide can be used under carefully controlled conditions. The high dilution favors intramolecular cyclization over intermolecular dimerization or oligomerization.

Purification and Characterization

The final cyclic peptide is purified and characterized to ensure its identity and purity.

| Technique | Purpose | Expected Outcome |

| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purification and purity assessment | A single major peak corresponding to the cyclic peptide, with purity typically >95%. |

| Mass Spectrometry (MS) | Molecular weight confirmation | The observed molecular weight should match the theoretical calculated mass of the cyclic peptide. |

| Amino Acid Analysis | Confirmation of amino acid composition | The relative ratios of the constituent amino acids should be consistent with the peptide sequence. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | 2D NMR techniques (e.g., COSY, TOCSY, NOESY) can be used to confirm the amino acid sequence and provide insights into the three-dimensional conformation of the peptide in solution.[12] |

Table 1: Analytical techniques for the characterization of G-Pen-G-R-G-D-S-P-C-A.

Figure 2: A generalized workflow for the synthesis and purification of G-Pen-G-R-G-D-S-P-C-A.

Biological Activity and Mechanism of Action

G-Pen-G-R-G-D-S-P-C-A functions as a competitive antagonist of the αvβ3 integrin.[12] By mimicking the RGD motif found in extracellular matrix proteins like vitronectin and fibronectin, it binds to the receptor and blocks the adhesion of cells to the ECM.

Inhibition of Smooth Muscle Cell Migration

A critical event in the development of neointimal hyperplasia following vascular injury, such as balloon angioplasty, is the migration of smooth muscle cells (SMCs) from the media to the intima of the blood vessel.[12] This migration is dependent on the interaction of SMCs with the surrounding ECM, a process mediated by integrins, including αvβ3.

G-Pen-G-R-G-D-S-P-C-A has been shown to effectively inhibit PDGF-induced SMC migration in vitro.[12] By blocking the αvβ3 integrin, the peptide disrupts the signaling cascades that are necessary for cell motility.

Reduction of Neointimal Hyperplasia In Vivo

Preclinical studies have demonstrated the therapeutic potential of G-Pen-G-R-G-D-S-P-C-A in a rabbit model of carotid artery balloon angioplasty.[12] Local administration of the peptide to the site of vascular injury resulted in a significant reduction in neointimal lesion formation compared to control groups.[12] This in vivo efficacy underscores the critical role of αvβ3 integrin in the pathogenesis of restenosis and highlights the potential of G-Pen-G-R-G-D-S-P-C-A as a therapeutic agent.

Downstream Signaling Pathways

The binding of G-Pen-G-R-G-D-S-P-C-A to the αvβ3 integrin disrupts the "outside-in" signaling that is initiated upon the binding of natural ligands. This interference can lead to the following downstream effects:

-

Inhibition of Focal Adhesion Kinase (FAK) activation: FAK is a key non-receptor tyrosine kinase that is recruited to focal adhesions upon integrin clustering. Its activation is a critical early event in integrin-mediated signaling. By preventing integrin ligation, G-Pen-G-R-G-D-S-P-C-A can inhibit the phosphorylation and activation of FAK.[3]

-

Disruption of the cytoskeleton: Integrin-mediated cell adhesion is tightly linked to the organization of the actin cytoskeleton. The inhibition of αvβ3 by G-Pen-G-R-G-D-S-P-C-A can lead to the disassembly of focal adhesions and a less organized actin cytoskeleton, thereby impairing cell migration.

-

Induction of Anoikis: In some cell types, particularly cancer cells, the disruption of integrin-mediated cell adhesion can lead to a form of programmed cell death known as anoikis.[4][5]

Figure 3: Proposed mechanism of action for G-Pen-G-R-G-D-S-P-C-A in inhibiting integrin-mediated signaling.

Applications and Future Directions

The specific targeting of the αvβ3 integrin by G-Pen-G-R-G-D-S-P-C-A and similar cyclic RGD peptides has significant implications for drug development and biomedical research.

-

Therapeutics for Vascular Proliferative Disorders: The demonstrated efficacy in reducing neointimal hyperplasia makes this class of peptides promising candidates for the prevention of restenosis following angioplasty or stent placement.

-

Anti-Cancer Therapies: Given the role of αvβ3 integrin in tumor angiogenesis and metastasis, cyclic RGD peptides are being extensively investigated as targeting moieties for the delivery of cytotoxic drugs, imaging agents, and nanoparticles to tumors.[16]

-

Tissue Engineering: The RGD motif is widely used to functionalize biomaterials to promote cell adhesion and tissue regeneration.[17]

Future research will likely focus on optimizing the pharmacokinetic properties of cyclic RGD peptides to improve their in vivo stability and bioavailability. Furthermore, the development of peptides with even greater selectivity for different integrin subtypes will open up new avenues for targeted therapies with reduced off-target effects.

Conclusion

G-Pen-G-R-G-D-S-P-C-A is a well-designed synthetic peptide that effectively leverages the principles of medicinal chemistry to create a potent and specific antagonist of the αvβ3 integrin. The strategic use of a Pen-Cys disulfide bridge to cyclize the peptide and constrain the RGD motif results in a molecule with enhanced biological activity. Its demonstrated ability to inhibit smooth muscle cell migration and reduce neointimal hyperplasia in preclinical models provides a strong rationale for its further investigation as a potential therapeutic agent for vascular proliferative diseases. This technical guide has provided a comprehensive overview of its structure, synthesis, and mechanism of action, offering a valuable resource for researchers in the field.

References

- Stouffer, G. A., et al. (1997). Inhibition of neointimal hyperplasia by blocking alpha V beta 3 integrin with a small peptide antagonist GpenGRGDSPCA. Journal of Vascular Surgery, 25(5), 876-884.

- Kates, S. A., et al. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(52), 7679-7682.

- Joliot, A., et al. RGD-Peptide cyclo(RGDfC). Iris Biotech.

- MedChemExpress. G-Pen-GRGDSPCA | αvβ3 Inhibiting Peptide.

- Biotage. (2014).

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Zheng, G., et al. (2015). Orthogonal Cysteine–Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Journal of the American Chemical Society, 137(47), 14859-14862.

- Gajewiak, J., et al. (2017). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. ACS Chemical Neuroscience, 8(9), 1937-1945.

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Sganga, M. L., et al. (2012). A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells. International Journal of Oncology, 41(5), 1877-1884.

- Ma, Y., et al. (2017).

- PubChem. G-Pen-G-R-G-D-S-P-C-A.

- Wikipedia. Arginylglycylaspartic acid.

- LifeTein.

- Frontiers in Cell and Developmental Biology. (2021). Function and Mechanism of RGD in Bone and Cartilage Tissue Engineering.

- Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer.

- BenchChem. (2025). Cyclic RGD Peptides Demonstrate Superior Binding Affinity to Integrins Over Linear Counterparts.

- PMC. (2014).

- PMC. (2017). Exploring the Role of RGD-Recognizing Integrins in Cancer.

- International Association for the Study of Pain (IASP). (2019).

- PubMed. (1993). Control of peptide disulfide regioisomer formation by mixed cysteine-penicillamine bridges.

- Journal of the American Chemical Society. (2015).

- PMC. (2010).

- International Journal of Nanomedicine. (2017). Cyclic RGD peptide-modified liposomal drug delivery system for targeted oral apatinib administration: enhanced cellular uptake and improved therapeutic effects.

- PubMed. (2020).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, synthesis and biological evaluation of novel KRAS-G12D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis of integrin-expressing human prostate cancer cells by cyclic Arg-Gly-Asp peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An RGD small-molecule integrin antagonist induces detachment-mediated anoikis in glioma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of antitumor potential of an anti-glypican-1 monoclonal antibody in preclinical lung cancer models reveals a distinct mechanism of action [explorationpub.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and characterization of a high-affinity G-quadruplex binding peptide via mRNA display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of neointimal hyperplasia by blocking alpha V beta 3 integrin with a small peptide antagonist GpenGRGDSPCA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impact of polyplex micelles installed with cyclic RGD peptide as ligand on gene delivery to vascular lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | More than skin deep: cyclic peptides as wound healing and cytoprotective compounds [frontiersin.org]

- 15. In vivo CRISPR screening identifies geranylgeranyl diphosphate as a pancreatic cancer tumor growth dependency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. intavispeptides.com [intavispeptides.com]

- 17. Using GRGDSPC peptides to improve re-endothelialization of decellularized pancreatic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

G-Pen-G-R-G-D-S-P-C-A peptide function

Whitepaper: Structural and Functional Dynamics of the G-Pen-G-R-G-D-S-P-C-A Peptide

Executive Summary

The synthetic peptide G-Pen-G-R-G-D-S-P-C-A (also designated as cycRGD or G-Pen-GRGDSPCA) is a highly selective, conformationally restricted antagonist of the αvβ3 integrin (the vitronectin receptor)[1]. By introducing steric constraints through non-natural amino acid substitution, this peptide achieves profound target selectivity over other RGD-binding integrins, such as the fibronectin receptor ( α5β1 ). This technical guide explores the structural causality behind its selectivity, its role in disrupting the integrin-FAK signaling axis, and its validated applications in vascular remodeling and oncology[2][3].

Structural Chemistry & Conformational Causality

The sequence of the peptide is Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala , featuring a critical disulfide bridge between Penicillamine at position 2 (Pen2) and Cysteine at position 9 (Cys9)[4][5].

The Role of Penicillamine (Causality of Selectivity): In linear RGD peptides (e.g., GRGDSP), the Arg-Gly-Asp motif is highly flexible, allowing it to adapt to the binding pockets of multiple integrins ( αvβ3 , α5β1 , αIIbβ3 ) with low specificity[6]. Penicillamine is β,β -dimethylcysteine. The addition of these two bulky methyl groups introduces severe steric hindrance, restricting the rotation of the disulfide bond and the peptide backbone[7]. This structural rigidity locks the RGD loop into a specific tight-turn conformation that perfectly complements the binding pocket of αvβ3 , while sterically clashing with the binding sites of α5β1 and αIIbβ3 [7][8].

Mechanistic Pathway: The Integrin-FAK Axis

G-Pen-GRGDSPCA functions not merely as a physical blocker of cell adhesion, but as a profound modulator of mechanotransduction and intracellular signaling[2].

-

Vascular Remodeling & SMC Migration: Following vascular injury (e.g., angioplasty), αvβ3 expression is heavily upregulated in smooth muscle cells (SMCs)[2]. Ligation of αvβ3 by extracellular vitronectin induces receptor clustering and the subsequent autophosphorylation of Focal Adhesion Kinase (FAK) at Tyrosine 397 (pY397)[2]. G-Pen-GRGDSPCA competitively antagonizes this interaction, preventing FAK activation and thereby halting the downstream PI3K/Akt and Ras/MAPK pathways required for SMC migration and neointimal hyperplasia[2][9].

-

Apoptosis Evasion in Oncology: In malignant gliomas, vitronectin binding to αvβ3 upregulates the anti-apoptotic proteins Bcl-2 and Bcl-XL[3]. Treatment with 100 µM G-Pen-GRGDSPCA disrupts this survival signal, effectively sensitizing tumor cells to apoptosis and cytotoxic drugs[3].

-

Integrin Crosstalk: A fascinating phenomenon elucidated by this peptide is integrin crosstalk. While G-Pen-GRGDSPCA does not bind α5β1 , occupying αvβ3 with this peptide paradoxically inhibits α5β1 -mediated cell migration toward fibronectin, proving that αvβ3 acts as a master regulator of post-adhesion signaling for other integrins[8].

Mechanistic pathway of αvβ3 integrin inhibition by G-Pen-GRGDSPCA blocking FAK-mediated migration.

Quantitative Affinity Profiling

To contextualize the efficacy of G-Pen-GRGDSPCA, the following table summarizes the comparative binding profiles of standard RGD-based modulators used in integrin research[1][6][10].

| Peptide Agent | Structural Motif | Target Selectivity | Primary Experimental Application |

| G-Pen-GRGDSPCA | Cyclic (Pen2-Cys9) | High αvβ3 , Low α5β1 | Vascular injury repair, specific αvβ3 blockade |

| GRGDSP | Linear Hexapeptide | Pan-integrin ( αvβ3 , α5β1 ) | General adhesion blockade, baseline control |

| GRGESP | Linear (Asp → Glu) | None | Negative control (inactive) in migration assays |

| Echistatin | 49-AA Disintegrin | αvβ3 , αIIbβ3 | Osteoclast resorption inhibition (IC50 ~0.1 nM) |

Validated Experimental Protocols

Protocol A: In Vitro Transwell Migration Assay (Crosstalk Validation)

This self-validating system isolates the specific signaling effects of αvβ3 from general cellular adhesion[8].

-

Matrix Coating: Coat the underside of 8 µm-pore Boyden chamber inserts with 10 µg/mL of either Fibronectin (FN) or Vitronectin (VN) overnight at 4°C.

-

Peptide Pre-incubation: Harvest HEK293 cells (endogenously expressing α5β1 , transfected with αvβ3 ). Pre-incubate the cell suspension with 100 µM G-Pen-GRGDSPCA or the inactive control GRGESP for 30 minutes at 37°C[6][8].

-

Seeding: Seed 1×105 cells into the upper chamber in serum-free media. Place chemoattractant (10% FBS) in the lower chamber.

-

Analysis: Allow migration for 6 hours. Swab the upper surface to remove non-migrated cells, then fix and stain the lower surface with crystal violet. Causality Check: G-Pen-GRGDSPCA will inhibit migration toward FN without preventing initial attachment to FN, validating that αvβ3 antagonism disrupts the post-adhesion signaling required for α5β1 -driven motility[8].

Protocol B: In Vivo Rat Carotid Artery Balloon Injury Model

This protocol evaluates the peptide's ability to limit neointimal hyperplasia[9].

-

Endothelial Denudation: Under anesthesia, introduce a 2F Fogarty balloon catheter into the common carotid artery of male Sabra rats. Inflate and withdraw three times to denude the endothelium[9].

-

Targeted Delivery: Immediately apply 0.1 µmol of G-Pen-GRGDSPCA suspended in a 25% Pluronic F-127 perivascular gel to the adventitial surface of the injured artery[9]. Rationale: The gel undergoes a liquid-to-solid phase transition at body temperature, ensuring sustained, localized peptide delivery without systemic dilution.

-

Tissue Harvest: Euthanize cohorts at Days 3, 14, and 25 post-injury. Perfusion-fix the arteries with 4% paraformaldehyde.

-

Morphometry: Section the tissues and perform Verhoeff-Van Gieson staining. Quantify the intima-to-media area ratio to confirm the suppression of SMC migration[9].

In vivo experimental workflow for assessing vascular remodeling using G-Pen-GRGDSPCA.

References

-

[4] PubChem, National Library of Medicine. G-Pen-G-R-G-D-S-P-C-A | C35H57N13O14S2. Available at:[Link]

-

[7] Google Patents. US5807825A - Platelet aggregation inhibitors. Available at:

-

[10] American Journal of Physiology-Renal Physiology. An Arg-Gly-Asp peptide stimulates constriction in rat afferent arteriole. Available at:[Link]

-

[3][6] American Association for Cancer Research (AACR). Vitronectin, a Glioma-derived Extracellular Matrix Protein, Protects Tumor Cells from Apoptotic Death. Available at:[Link]

-

[8] Journal of Biological Chemistry / ResearchGate. The αvβ3 integrin regulates α5β1-mediated cell migration toward fibronectin. Available at:[Link]

-

[9] ResearchGate. Metalloproteinase inhibitor attenuates neointima formation and constrictive remodeling after angioplasty in rats: Augmentative effect of αvβ3 receptor blockade. Available at:[Link]

-

[2] PubMed Central (PMC). Activation of the integrins α5β1 and αvβ3 and focal adhesion kinase (FAK) during arteriogenesis. Available at:[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. G-Pen-G-R-G-D-S-P-C-A | C35H57N13O14S2 | CID 15408298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cpcscientific.com [cpcscientific.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. US5807825A - Platelet aggregation inhibitors - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. journals.physiology.org [journals.physiology.org]

The Evolution of Cyclic RGD Peptides: From Discovery to Clinical Translation in Integrin Targeting

The Genesis of the RGD Motif

In 1984, Ruoslahti and Pierschbacher made a landmark discovery that revolutionized the field of cell adhesion: the complex cell attachment activity of the massive extracellular matrix (ECM) protein fibronectin could be entirely duplicated by a simple tetrapeptide sequence, Arg-Gly-Asp-Ser (RGDS)[1]. This established the RGD motif as the universal recognition site for a major subset of cell surface receptors known as integrins.

However, early attempts to use linear RGD peptides as therapeutics were hindered by two critical flaws:

-

Metabolic Instability: Linear peptides are highly susceptible to rapid degradation by blood serum exopeptidases and endopeptidases, resulting in in vivo half-lives of mere minutes.

-

Lack of Selectivity: The human body expresses 24 integrin heterodimers, 8 of which recognize the RGD sequence (including αvβ3 , αIIbβ3 , and α5β1 ). Linear RGD peptides act as "master keys," binding indiscriminately across these subtypes and causing severe off-target effects, such as αIIbβ3 -mediated bleeding disorders.

Structural Biology & The Shift to Cyclization

To solve the selectivity and stability issues, Horst Kessler’s group pioneered the concept of "spatial screening" in the 1990s[2]. By synthesizing libraries of cyclic pentapeptides containing the RGD sequence flanked by various D- and L-amino acids, they systematically restricted the conformational entropy of the peptide backbone.

The Causality of Cyclization: Cyclization forces the peptide into a rigid, thermodynamically stable conformation, typically characterized by intramolecular hydrogen bonds forming a β -turn and a γ -turn. In the highly active variant c(RGDfV) , the inclusion of a D-phenylalanine (f) residue acts as a stereochemical anchor. This specific chirality forces the RGD pharmacophore to project outward in a kinked geometry that is perfectly complementary to the αvβ3 binding pocket, while sterically clashing with the narrower αIIbβ3 pocket[3].

The Causality of N-Methylation: Kessler’s group further optimized this scaffold by N-methylating the valine residue, yielding Cilengitide (cyclo(RGDf-N(Me)V-)) [3]. N-methylation eliminates a hydrogen bond donor, further restricting the conformational space and locking the peptide into its bioactive conformation. Crucially, this modification drastically increases proteolytic stability by sterically shielding the peptide bond from enzymatic cleavage.

Integrin Targeting Mechanism & Signaling

Integrin αvβ3 is minimally expressed on quiescent blood vessels but is heavily upregulated on the activated endothelial cells of tumor neovasculature and on various cancer cells (e.g., glioblastoma, melanoma)[4].

Mechanistically, the cyclic RGD peptide binds at the interface of the α and β subunits. The Arginine residue forms a bidentate salt bridge with an aspartic acid in the αv subunit, while the Aspartic acid residue coordinates a divalent cation ( Mg2+ or Mn2+ ) in the Metal Ion-Dependent Adhesion Site (MIDAS) of the β3 subunit. By acting as a competitive antagonist, cyclic RGD peptides prevent natural ECM proteins (like vitronectin) from binding. This blockade disrupts outside-in signaling, depriving the endothelial cell of survival signals and inducing a specific form of apoptosis known as anoikis.

Integrin αvβ3 signaling pathway and cyclic RGD-mediated blockade.

Experimental Workflows in RGD Development

Developing cyclic RGD peptides requires rigorous, self-validating synthetic and analytical protocols to ensure correct topology and receptor affinity.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and Head-to-Tail Cyclization

-

Resin Loading: Attach the first amino acid to a 2-Chlorotrityl chloride (CTC) resin. Causality: CTC is chosen because it allows for mild acidic cleavage, keeping amino acid side-chain protecting groups intact.

-

Iterative Coupling: Perform standard Fmoc-SPPS. Deprotect Fmoc using 20% piperidine in DMF (removes the base-labile Fmoc group via an E1cB mechanism). Couple subsequent amino acids using HATU/DIPEA to ensure high coupling efficiency, which is critical for sterically hindered N-methylated residues.

-

Mild Cleavage: Cleave the linear protected peptide from the resin using 1% Trifluoroacetic acid (TFA) in dichloromethane (DCM). Causality: This hyper-mild acid cleaves the resin ester bond but leaves t-butyl and Pbf protecting groups intact. If side chains are deprotected now, the peptide will undergo erroneous side-chain macrocyclization (e.g., forming an isopeptide bond with Asp) instead of the desired backbone cyclization.

-

Macrocyclization: Cyclize the linear peptide head-to-tail in highly dilute conditions ( 10−3 to 10−4 M) using DPPA or HATU/HOAt. Causality: High dilution is thermodynamically required to favor intramolecular kinetics (cyclization) over intermolecular kinetics (oligomerization).

-

Global Deprotection & Purification: Remove side-chain protecting groups (e.g., Pbf on Arg, OtBu on Asp) using 95% TFA. Purify via RP-HPLC and validate the monomeric cyclic mass using MALDI-TOF MS to confirm the absence of dimers.

Step-by-step workflow for SPPS and head-to-tail cyclization of RGD peptides.

Protocol 2: Radioligand Binding Assay for Integrin Affinity

To validate selectivity, competitive solid-phase binding assays are utilized[3].

-

Immobilize purified integrins (e.g., αvβ3 or αIIbβ3 ) on microtiter plates.

-

Add a constant concentration of a radiolabeled natural ligand (e.g., 125 I-vitronectin) alongside serial dilutions of the synthesized cyclic RGD peptide.

-

Wash unbound ligands and measure residual radioactivity.

-

Self-Validation Standard: The assay must include a known linear RGD peptide (e.g., GRGDSP) as a low-affinity internal control to normalize batch-to-batch receptor variations and ensure the calculated IC50 values are reliable.

Quantitative Binding Profiles

The impact of spatial screening and N-methylation on integrin selectivity is profound. The table below summarizes the causality of structural restriction on receptor affinity[3]:

| Compound | Sequence | αvβ3 IC50 (nM) | αIIbβ3 IC50 (nM) | Selectivity Ratio ( αIIbβ3 / αvβ3 ) |

| Linear RGD | GRGDSP | ~1,500 | ~2,000 | ~1.3 (Non-selective) |

| c(RGDfV) | cyclo(Arg-Gly-Asp-D-Phe-Val) | ~2.5 | ~3,000 | ~1,200 (Highly selective) |

| Cilengitide | cyclo(Arg-Gly-Asp-D-Phe-NMe-Val) | ~0.5 | >10,000 | >20,000 (Ultra-selective) |

Clinical Translation & Imaging Applications

While showed massive promise preclinically as an anti-angiogenic agent, it ultimately failed to improve overall survival in Phase III clinical trials for glioblastoma (the CENTRIC trial)[2]. The failure was partly attributed to its rapid clearance and the complex, sometimes paradoxical, role of integrins in tumor biology (where low doses can inadvertently stimulate angiogenesis).

However, the cyclic RGD scaffold found immense, enduring success in molecular imaging . By conjugating c(RGDyK) or multimeric RGD variants to bifunctional chelators (e.g., DOTA, NODAGA), researchers developed highly sensitive Positron Emission Tomography (PET) tracers[4]. Tracers like 18 F-Galacto-RGD and 68 Ga-NODAGA-RGD allow for the non-invasive, whole-body mapping of αvβ3 expression. This provides a self-validating clinical tool to guide patient selection for targeted therapies and monitor tumor response in real-time.

References

-

Pierschbacher, M. D., & Ruoslahti, E. (1984). Cell attachment activity of fibronectin can be duplicated by small synthetic fragments of the molecule. Nature, 309(5963), 30-33.[Link]

-

Dechantsreiter, M. A., Planker, E., Mathä, B., Lohof, E., Hölzemann, G., Jonczyk, A., Goodman, S. L., & Kessler, H. (1999). N-Methylated cyclic RGD peptides as highly active and selective alpha(V)beta(3) integrin antagonists. Journal of Medicinal Chemistry, 42(16), 3033-3040. [Link]

-

Mas-Moruno, C., Rechenmacher, F., & Kessler, H. (2010). Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation. Anti-Cancer Agents in Medicinal Chemistry, 10(10), 753-768.[Link]

-

Liu, S. (2006). Radiolabeled multimeric cyclic RGD peptides as integrin alphavbeta3 targeted radiotracers for tumor imaging. Molecular Pharmaceutics, 3(5), 472-487.[Link]

Sources

- 1. Cell attachment activity of fibronectin can be duplicated by small synthetic fragments of the molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. N-Methylated cyclic RGD peptides as highly active and selective alpha(V)beta(3) integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radiolabeled multimeric cyclic RGD peptides as integrin alphavbeta3 targeted radiotracers for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

G-Pen-G-R-G-D-S-P-C-A: A Comprehensive Technical Guide to αvβ3 Integrin Inhibition and Vascular Remodeling

Executive Summary

The synthetic cyclic peptide G-Pen-G-R-G-D-S-P-C-A (also known as G-Pen-GRGDSPCA or cRGD) is a highly potent, selective antagonist of the αvβ3 integrin (the vitronectin receptor). In the context of vascular biology, the αvβ3 integrin plays a critical role in the migration and proliferation of smooth muscle cells (SMCs) following endothelial injury. By competitively blocking this receptor, G-Pen-G-R-G-D-S-P-C-A interrupts "outside-in" extracellular matrix (ECM) signaling. This technical whitepaper explores the structural causality behind its selectivity, its mechanistic pathways, and provides field-proven protocols for evaluating its efficacy in mitigating neointimal hyperplasia and constrictive vascular remodeling.

Structural Biology & Chemical Properties

The biological efficacy of G-Pen-G-R-G-D-S-P-C-A is intrinsically tied to its unique structural conformation. While linear RGD (Arg-Gly-Asp) sequences can bind to multiple integrins (e.g., α5β1, αIIbβ3, αvβ3), cyclization and specific amino acid substitutions are required to achieve receptor selectivity [1].

-

Sequence: H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH

-

Cyclization Mechanism: The peptide is cyclized via a disulfide bridge formed between Penicillamine (Pen) at position 2 and Cysteine (Cys) at position 9 [2].

-

The Role of Penicillamine (Causality of Selectivity): Penicillamine is β,β-dimethylcysteine. The addition of these two methyl groups introduces significant steric hindrance. This steric bulk restricts the conformational flexibility of the cyclic ring, essentially "locking" the RGD motif into a specific spatial geometry that perfectly matches the binding pocket of the αvβ3 integrin, while simultaneously preventing it from fitting into the αIIbβ3 (platelet) or α5β1 (fibronectin) integrin receptors.

Table 1: Physicochemical Properties Summary

| Property | Value / Description |

| Molecular Formula | C35H57N13O14S2 |

| Molecular Weight | 948.04 g/mol |

| CAS Registry Number | 126716-28-7 |

| Primary Target | αvβ3 Integrin (Vitronectin Receptor) |

| Storage Conditions | -20 ± 5 °C (Desiccated, protected from light) |

Mechanistic Pathway: The αvβ3 Axis

In healthy, quiescent adult blood vessels, the αvβ3 integrin is minimally expressed on smooth muscle cells. However, following vascular injury (such as balloon angioplasty or stent deployment), αvβ3 is dramatically upregulated in the neointima, media, and adventitia [3].

When ECM proteins like vitronectin or osteopontin bind to αvβ3, they trigger integrin clustering. This initiates an "outside-in" signaling cascade, leading to the autophosphorylation and activation of Focal Adhesion Kinase (FAK) . Activated FAK serves as a scaffold for Src-family kinases, ultimately driving the cytoskeletal rearrangements required for SMC migration and the cell-cycle progression required for proliferation [3].

G-Pen-G-R-G-D-S-P-C-A acts as a competitive inhibitor. By occupying the RGD binding site on the αvβ3 integrin, it prevents ECM engagement, thereby silencing FAK activation and arresting SMC migration [2, 3]. Furthermore, it has been shown to cause vasodilation when applied to isolated rat cremaster arterioles, a process dependent on its interaction with αvβ3 on the smooth muscle cells of the arteriolar wall [5].

Figure 1: Mechanistic pathway of G-Pen-GRGDSPCA competitive inhibition of αvβ3 integrin-mediated SMC migration.

In Vivo Biological Activity & Synergistic Remodeling

The most profound application of G-Pen-G-R-G-D-S-P-C-A is in the prevention of restenosis. In landmark in vivo studies utilizing rat carotid artery balloon injury models, the peptide was administered locally via a perivascular gel [4].

Synergy with MMP Inhibitors: Vascular remodeling requires both cell migration (driven by integrins) and ECM degradation (driven by Matrix Metalloproteinases, or MMPs). Research has demonstrated a powerful synergistic effect when G-Pen-G-R-G-D-S-P-C-A is co-administered with Batimastat (BB-94), a broad-spectrum MMP inhibitor. While MMP inhibition alone reduces constrictive remodeling, the addition of the αvβ3 blockade significantly enhances the reduction of neointimal hyperplasia and luminal cross-sectional-area narrowing [4].

Table 2: Synergistic Efficacy in Balloon Injury Models (Relative Outcomes)

| Treatment Group | Neointimal Hyperplasia | Constrictive Remodeling | Luminal Area Preservation |

| Control (Vehicle) | High | Severe | Poor |

| BB-94 (MMP Inhibitor) | Moderate | Reduced | Moderate |

| G-Pen-GRGDSPCA | Reduced | Moderate | Moderate |

| Combination Therapy | Highly Suppressed | Prevented | Excellent |

Data synthesized from Margolin et al., demonstrating the augmentative effect of dual-pathway blockade [4].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the standard methodologies for evaluating G-Pen-G-R-G-D-S-P-C-A.

Protocol 1: In Vitro SMC Migration Assay (Boyden Chamber)

This protocol utilizes a self-validating design by including a positive chemoattractant control and a vehicle control to establish a definitive baseline for migration.

-

Cell Preparation: Isolate primary rat aortic smooth muscle cells (RASMCs). Validation Checkpoint: Confirm synthetic phenotype via reduced smooth muscle α-actin expression before proceeding. Starve cells in 0.1% FBS DMEM for 24 hours to synchronize the cell cycle.

-

Chamber Setup: Coat the lower surface of a polycarbonate filter (8 μm pore size) with Vitronectin (5 μg/mL) to specifically engage αvβ3.

-

Peptide Incubation: Pre-incubate the RASMCs (1 × 10^5 cells/mL) with varying concentrations of G-Pen-G-R-G-D-S-P-C-A (e.g., 0.1, 1.0, and 10 μM) for 30 minutes at 37°C. Control: Use a scrambled peptide (e.g., GRADSP) as a negative control.

-

Migration Phase: Add the cell suspension to the upper chamber. Add PDGF-BB (10 ng/mL) to the lower chamber as a chemoattractant. Incubate for 4-6 hours at 37°C.

-

Quantification: Remove non-migrated cells from the upper filter surface using a cotton swab. Fix migrated cells on the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet. Count cells in 5 random high-power fields (HPF) per well.

Protocol 2: In Vivo Rat Carotid Artery Balloon Injury Model

This protocol details the localized delivery method utilized to achieve high tissue concentrations without systemic toxicity.

-

Surgical Preparation: Anesthetize male Sabra rats (or equivalent Sprague-Dawley). Expose the left common carotid artery via a midline cervical incision.

-

Endothelial Denudation: Introduce a 2F Fogarty embolectomy catheter through the external carotid artery into the common carotid. Inflate the balloon with saline and withdraw it 3 times to completely denude the endothelium.

-

Treatment Application (The Gel Matrix):

-

Preparation: Dissolve 0.1 μmol of G-Pen-G-R-G-D-S-P-C-A in 200 μL of a 25% Pluronic F-127 gel (which is liquid at 4°C and gels at body temperature).

-

Application: Apply the gel circumferentially around the injured segment of the common carotid artery. Validation Checkpoint: Ensure the gel solidifies upon contact with the warm tissue before closing the incision.

-

-

Harvesting: Sacrifice animals at predetermined time points (e.g., 14, 25, and 75 days). Perfusion-fix the arteries with 4% formalin at physiological pressure (100 mmHg).

-

Morphometric Analysis: Embed tissues in paraffin, section, and stain with Verhoeff-Van Gieson (VVG) for elastin. Quantify the luminal area, neointimal area, and medial area using digital planimetry.

Figure 2: Experimental workflow for in vivo evaluation of G-Pen-GRGDSPCA via perivascular gel application.

References

- PubChem. "G-Pen-G-R-G-D-S-P-C-A | C35H57N13O14S2." National Center for Biotechnology Information.

- MedChemExpress. "G-Pen-GRGDSPCA | αvβ3 Inhibiting Peptide.

- Cai, W. J., et al. "Activation of the integrins alpha 5beta 1 and alpha v beta 3 and focal adhesion kinase (FAK) during arteriogenesis." Molecular and Cellular Biochemistry, 2009.

- Margolin, L., et al. "Metalloproteinase inhibitor attenuates neointima formation and constrictive remodeling after angioplasty in rats: augmentative effect of alpha(v)beta(3) receptor blockade." Atherosclerosis, 2002.

- CPC Scientific. "G-Pen-G-R-G-D-S-P-C-A Product Description.

The Mechanistic Role of G-Pen-G-R-G-D-S-P-C-A in Cell Adhesion and Vascular Remodeling: A Comprehensive Technical Guide

Executive Summary

In the landscape of vascular biology and tissue engineering, the targeted modulation of cell-extracellular matrix (ECM) interactions is paramount. G-Pen-G-R-G-D-S-P-C-A (Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala) is a highly specialized, conformationally restricted synthetic peptide designed to competitively inhibit specific integrin receptors. As a Senior Application Scientist, I have structured this technical guide to dissect the molecular architecture, mechanistic signaling pathways, and self-validating experimental workflows required to effectively utilize this peptide in advanced cell adhesion and vascular remodeling research.

Molecular Architecture and Conformational Dynamics

The efficacy of G-Pen-G-R-G-D-S-P-C-A lies entirely in its structural chemistry. While linear RGD (Arg-Gly-Asp) sequences are ubiquitous in ECM proteins like fibronectin and vitronectin, synthetic linear RGD peptides are highly flexible. This flexibility leads to promiscuous binding across multiple integrin subtypes ( αvβ3 , α5β1 , αIIbβ3 ) and rapid proteolytic degradation in vivo [1].

To engineer selectivity, this peptide incorporates Penicillamine (Pen) at position 2 and Cysteine (Cys) at position 9. Penicillamine is a β,β -dimethylcysteine derivative. The gem-dimethyl groups introduce severe steric hindrance, restricting rotation around the Cα−Cβ bond. When oxidized to form a disulfide bridge with Cys9, the resulting macrocycle locks the RGD motif into a rigid, highly specific pharmacophore geometry [2]. This constrained conformation perfectly matches the binding pocket of the αvβ3 integrin (the vitronectin receptor), exponentially increasing its binding affinity and half-life compared to its linear counterparts [3].

Mechanistic Dynamics in Cell Adhesion

In a healthy physiological state, vascular smooth muscle cells (SMCs) exist in a quiescent, contractile phenotype. However, following endothelial denudation—such as balloon angioplasty injury—the exposure of the ECM triggers a phenotypic switch. SMCs transition to a synthetic, migratory state, characterized by the de novo upregulation of the αvβ3 integrin[4].

The FAK Signaling Axis

When endogenous vitronectin binds to αvβ3 , it induces receptor clustering. This initiates an "outside-in" signaling cascade, driving the autophosphorylation of Focal Adhesion Kinase (FAK) . FAK activation recruits Src family kinases, leading to paxillin phosphorylation, actin cytoskeleton reorganization, and ultimately, SMC migration into the intima (neointimal hyperplasia) [4].

G-Pen-G-R-G-D-S-P-C-A acts as a potent competitive antagonist. By occupying the αvβ3 receptor, the peptide physically decouples the cell from the ECM, aborting the FAK signaling cascade and halting pathological cell migration [5].

Fig 1: Mechanism of integrin αvβ3 antagonism by G-Pen-GRGDSPCA disrupting SMC migration.

Quantitative Profiling of RGD Variants

To understand the necessity of the cyclic G-Pen modification, we must compare its quantitative efficacy against baseline linear peptides in established vascular models.

| Peptide Variant | Conformation | Target Receptor | Primary Physiological Outcome | Reference |

| G-Pen-GRGDSPCA | Cyclic (Pen2-Cys9) | High affinity for αvβ3 | Prevents neointimal hyperplasia & constrictive remodeling | [5] |

| GRGDSP | Linear | Pan-integrin ( αvβ3 , α5β1 ) | Induces transient calcium-dependent vasoconstriction | [1] |

| GRGESP | Linear (Mutant) | None (Negative Control) | No effect on cell adhesion or lumen diameter | [1] |

Self-Validating Experimental Workflows

To guarantee scientific integrity, experimental protocols utilizing G-Pen-G-R-G-D-S-P-C-A must be designed as self-validating systems. This requires the integration of internal controls that prove causality rather than mere correlation.

Protocol 1: In Vitro αvβ3 -Targeted Chemotactic Migration Assay

-

Causality & Validation: We utilize a modified Boyden chamber rather than a standard scratch assay to isolate directional chemotaxis from random chemokinesis. Vitronectin is used as the sole chemoattractant to specifically drive αvβ3 -mediated migration. A scrambled peptide (e.g., GRGESP) is mandatory as an internal negative control to validate that migration inhibition is sequence-specific and not an artifact of general peptide toxicity [1].

Step-by-Step Methodology:

-

Matrix Coating: Coat the lower surface of a porous polycarbonate membrane (8 µm pores) with 10 µg/mL human vitronectin. Rationale: Provides the specific ECM ligand for αvβ3 .

-

Cell Synchronization: Starve primary human aortic smooth muscle cells (HASMCs) in serum-free media for 24 hours. Rationale: Synchronizes the cell cycle and upregulates integrin expression.

-

Peptide Pre-incubation: Pre-treat HASMCs with 1.0 µM of G-Pen-GRGDSPCA, or the scrambled control, for 30 minutes at 37°C. Rationale: Allows the antagonist to occupy the integrin receptors prior to ECM exposure.

-

Migration Phase: Seed 5×104 cells into the upper chamber. Incubate for 6 hours at 37°C.

-

Quantification: Mechanically swab the upper membrane to remove non-migrated cells. Fix the membrane in 4% paraformaldehyde, stain with Crystal Violet, and quantify migrated cells on the lower surface using brightfield microscopy.

Protocol 2: In Vivo Vascular Remodeling (Rat Carotid Balloon Injury)

-

Causality & Validation: Systemic bolus injections of peptides suffer from rapid renal clearance. To achieve sustained, localized therapeutic concentrations without systemic off-target effects, the peptide is formulated in a thermosensitive Pluronic gel. This creates a localized depot directly at the site of vascular injury[5].

Step-by-Step Methodology:

-

Formulation: Dissolve 0.1 µmol of G-Pen-GRGDSPCA in 25% (w/v) Pluronic F-127 solution maintained at 4°C (liquid state).

-

Endothelial Denudation: Under anesthesia, isolate the left common carotid artery of a male Sabra rat. Introduce a 2F Fogarty balloon catheter via the external carotid, inflate, and pass three times to completely denude the endothelium.

-

Targeted Delivery: Immediately apply 100 µL of the cold peptide-Pluronic solution directly to the adventitial surface of the injured artery. Rationale: The solution solidifies instantly at 37°C body temperature, ensuring sustained perivascular release.

-

Tissue Harvesting: Euthanize cohorts at Days 14, 25, and 75 post-injury. Perfusion-fix the vasculature with 4% paraformaldehyde at physiological pressure (100 mmHg).

-

Histomorphometry: Section the arteries and stain with Verhoeff-Van Gieson (VVG). Calculate the intima-to-media area ratio to quantify the suppression of neointimal hyperplasia.

Fig 2: In vivo workflow for evaluating G-Pen-GRGDSPCA in vascular remodeling.

References

-

Cai, W. J., et al. "Activation of the integrins alpha 5beta 1 and alpha v beta 3 and focal adhesion kinase (FAK) during arteriogenesis." Molecular and Cellular Biochemistry. 2009.[Link]

-

Bendeck, M. P., et al. "Metalloproteinase inhibitor attenuates neointima formation and constrictive remodeling after angioplasty in rats: augmentative effect of alpha(v)beta(3) receptor blockade." Atherosclerosis. 2002.[Link]

-

Loutzenhiser, R., et al. "An Arg-Gly-Asp peptide stimulates constriction in rat afferent arteriole." American Journal of Physiology-Renal Physiology. 1999.[Link]

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. cpcscientific.com [cpcscientific.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Metalloproteinase inhibitor attenuates neointima formation and constrictive remodeling after angioplasty in rats: augmentative effect of alpha(v)beta(3) receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural and Mechanistic Profiling of the G-Pen-GRGDSPCA Sequence in Integrin-Mediated Mechanotransduction

Executive Summary

Integrin receptors are the primary transducers of bidirectional mechanical signals between the extracellular matrix (ECM) and the intracellular actin cytoskeleton. Among the diverse array of synthetic RGD (Arg-Gly-Asp) peptides developed to probe these interactions, the G-Pen-GRGDSPCA sequence stands out as a highly selective, conformationally restricted antagonist of the αvβ3 integrin[1]. This technical whitepaper dissects the structural logic, mechanobiological mechanisms, and experimental applications of G-Pen-GRGDSPCA, providing a self-validating framework for researchers investigating focal adhesion (FA) dynamics, neointimal hyperplasia, and cellular mechanotransduction.

Molecular Architecture & Conformational Logic

The efficacy of G-Pen-GRGDSPCA (Molecular Formula: C35H57N13O14S2, MW: 948.04 Da) lies entirely in its cyclic architecture and the strategic incorporation of non-standard amino acids[2].

Sequence and Cyclization

The linear sequence is H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH. The peptide is cyclized via a disulfide bridge between Penicillamine (Pen) at position 2 and Cysteine (Cys) at position 9 [2].

The Causality of Penicillamine (Pen)

Why use Penicillamine instead of a standard Cysteine for the disulfide bridge? Penicillamine ( β,β -dimethylcysteine) possesses two bulky methyl groups on its β -carbon. These gem-dimethyl groups impose severe steric hindrance, restricting the dihedral angles of the disulfide bond and the adjacent peptide backbone. This conformational lock forces the RGD motif (Arg4-Gly5-Asp6) into a highly specific topological presentation that perfectly matches the binding pocket of the αvβ3 integrin , while sterically clashing with the binding pockets of other RGD-binding integrins (such as α5β1)[3].

Mechanotransduction and Signaling Blockade

In physiological contexts, αvβ3 integrins cluster at the leading edge of migrating cells, binding to ECM proteins like fibronectin and vitronectin. This engagement triggers the auto-phosphorylation of Focal Adhesion Kinase (FAK), initiating a signaling cascade that drives actin polymerization and cell motility.

By acting as a competitive antagonist, G-Pen-GRGDSPCA occupies the αvβ3 binding site without triggering the conformational changes required for FAK activation. Recent super-resolution microscopy studies have demonstrated that blocking the β3 subunit with G-Pen-GRGDSPCA disrupts the intrinsic self-organization of integrin nanoclusters (normally spaced at ~550–600 nm), thereby preventing adhesion maturation and downstream mechanosignaling[4]. Furthermore, in models of vascular injury, this blockade limits smooth muscle cell migration, effectively reducing neointimal hyperplasia and lumen stenosis[1].

Figure 1: Mechanism of αvβ3 integrin blockade by G-Pen-GRGDSPCA and its downstream effects.

Experimental Methodologies: Validating Integrin Blockade

To isolate the mechanical roles of specific integrin subtypes (e.g., αvβ3 vs. α5β1) during cell migration, researchers employ G-Pen-GRGDSPCA in conjunction with nanopatterned substrates[5]. Below is a field-proven protocol for evaluating β3-dependent focal adhesion nanoclustering.

Protocol: Super-Resolution Imaging of Integrin Nanoclusters under β3 Blockade

Phase 1: Substrate Preparation

-

Fabricate gold nanoparticle (Au NP) arrays on glass coverslips using block copolymer micelle nanolithography, tuning the inter-particle spacing to 60 nm[6].

-

Functionalize the Au NPs with cyclic RGDfK peptides to provide defined integrin binding sites.

-

Passivate the remaining glass surface with PEG to prevent non-specific protein adsorption.

Phase 2: Cell Seeding and Peptide Treatment

-

Culture Wild-Type Mouse Embryonic Fibroblasts (WT MEFs) in DMEM supplemented with 10% FBS.

-

Trypsinize and resuspend cells in serum-free media.

-

Pre-incubate the cell suspension with G-Pen-GRGDSPCA (typically 10–50 µM) for 15 minutes at 37°C to ensure complete saturation of αvβ3 receptors[7].

-

Seed the treated cells onto the nanopatterned substrates and allow them to spread for 30–60 minutes in the continuous presence of the peptide.

Phase 3: Fixation and PALM/STORM Imaging

-

Fix cells using 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilize with 0.1% Triton X-100 and block with 5% BSA.

-

Immunostain for target proteins (e.g., Paxillin, FAK, or Actin) using appropriate primary and photoswitchable secondary antibodies.

-

Image using Photo-activated Localization Microscopy (PALM). Analyze the spatial coordinates of the fluorophores using DBSCAN cluster analysis to determine inter-cluster spacing[4].

Causality Note: By selectively blocking β3 with G-Pen-GRGDSPCA, any residual focal adhesion formation and cell spreading can be directly attributed to α5β1 integrin activity, allowing researchers to decouple the distinct mechanobiological roles of these two primary fibronectin receptors[3].

Figure 2: Workflow for isolating integrin subtype mechanics using G-Pen-GRGDSPCA blockade.

Quantitative Data Summaries

To facilitate experimental design, the physicochemical properties and comparative specificities of G-Pen-GRGDSPCA are summarized below.

Table 1: Physicochemical Profile of G-Pen-GRGDSPCA

| Parameter | Value | Significance |

| Sequence | G-Pen-GRGDSPCA | Contains the canonical RGD integrin-recognition motif. |

| Cyclization | Pen2 - Cys9 Disulfide | Restricts conformation; enhances stability against proteolysis. |

| Molecular Weight | 948.04 g/mol | Standard size for cyclic decapeptides; ensures rapid tissue penetration. |

| Primary Target | αvβ3 Integrin | High affinity binding pocket match. |

| CAS Registry | 111844-17-8 | Unique identifier for chemical sourcing and verification. |

Table 2: Comparative Integrin Antagonists in Mechanobiology

| Antagonist | Target Integrin | Mechanism of Action | Experimental Application |

| G-Pen-GRGDSPCA | αvβ3 | Conformationally locked competitive peptide inhibitor. | Blocking β3-dependent nanoclustering and SMC migration. |

| HMB1-1 Antibody | β1 (e.g., α5β1) | Monoclonal antibody steric blockade. | Isolating β3-dependent traction forces and catch-bond dynamics. |

| Linear GRGDSP | Broad (αvβ3, α5β1) | Soluble competitive inhibition (transient/weak bonds). | General integrin detachment; non-selective mechanosignaling blockade. |

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 15408298, G-Pen-G-R-G-D-S-P-C-A". PubChem. URL:[Link]

-

Jain, K., et al. "Intrinsic self-organization of integrin nanoclusters within focal adhesions is required for cellular mechanotransduction." bioRxiv (2023). URL:[Link]

-

Feng, J., et al. "Capped high-force integrin bond lifetimes and spacing-tuned binding frequency drive rapid fibroblast migration." Proceedings of the National Academy of Sciences 122.47 (2025). URL:[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. G-Pen-G-R-G-D-S-P-C-A | C35H57N13O14S2 | CID 15408298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Intrinsic self-organization of integrin nanoclusters within focal adhesions is required for cellular mechanotransduction | bioRxiv [biorxiv.org]

- 5. pnas.org [pnas.org]

- 6. Capped high-force integrin bond lifetimes and spacing-tuned binding frequency drive rapid fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

preliminary studies on G-Pen-G-R-G-D-S-P-C-A

Preliminary Studies on G-Pen-G-R-G-D-S-P-C-A: A Mechanistic Guide to αvβ3 Integrin Antagonism in Vascular Remodeling

Executive Summary

The cyclic peptide G-Pen-G-R-G-D-S-P-C-A (often abbreviated as GPenGRGDSPCA or cRGD) represents a highly specialized molecular tool in the study of vascular pathology and extracellular matrix (ECM) dynamics[1]. By acting as a competitive antagonist for the αvβ3 integrin (the vitronectin receptor), this peptide has been instrumental in elucidating the mechanisms of neointimal hyperplasia, smooth muscle cell (SMC) migration, and constrictive vascular remodeling following endothelial injury[2][3]. This whitepaper synthesizes preliminary in vivo data, details the causality behind its molecular design, and outlines self-validating experimental protocols for drug development professionals.

Molecular Architecture & Pharmacodynamics

The sequence of the peptide is H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH [1]. Its defining structural feature is the cyclization achieved via a disulfide bridge between Penicillamine at position 2 (Pen²) and Cysteine at position 9 (Cys⁹)[4].

The Causality of Penicillamine Substitution: In standard cyclic peptides, cysteine-cysteine (Cys-Cys) disulfide bonds often retain significant conformational flexibility, which can lead to off-target binding with other integrins (such as αIIbβ3 on platelets or α5β1 ). Penicillamine ( β,β -dimethylcysteine) introduces two bulky methyl groups on the β -carbon. This steric hindrance rigidly locks the Arg-Gly-Asp (RGD) motif into a specific spatial conformation. This precise geometry dramatically increases the peptide's binding affinity and selectivity for the αvβ3 integrin over competing receptors, ensuring targeted pharmacodynamics in vascular tissues[5].

Mechanistic Grounding: Integrin Blockade in Vascular Injury

Under normal physiological conditions, the endothelium acts as a barrier. However, following mechanical injury (e.g., balloon angioplasty), endothelial denudation exposes the underlying ECM[3].

This exposure triggers medial SMCs to transition from a quiescent, contractile phenotype to an active, synthetic phenotype. This transition is marked by the rapid upregulation of αvβ3 integrins on the SMC surface[6]. The αvβ3 integrin binds to ECM proteins like vitronectin, osteopontin, and proteolyzed collagen, initiating Focal Adhesion Kinase (FAK) signaling. This cascade drives SMC migration into the intima, ultimately resulting in neointimal hyperplasia and lumen stenosis[3][7].

G-Pen-G-R-G-D-S-P-C-A competitively binds to the αvβ3 receptor, physically blocking ECM ligation and arresting the intracellular signaling required for SMC invasion[2].

Fig 1: Mechanism of αvβ3 integrin blockade by G-Pen-G-R-G-D-S-P-C-A in vascular remodeling.

Synthesis of Preliminary In Vivo Studies

Preliminary studies have validated the efficacy of G-Pen-G-R-G-D-S-P-C-A across multiple vascular models. A landmark study demonstrated that blocking αvβ3 with this specific peptide limits neointimal hyperplasia post-injury[6]. Furthermore, long-term models (up to 2.5 months) have shown that combining this peptide with matrix metalloproteinase (MMP) inhibitors (like Batimastat) yields a synergistic effect, profoundly reducing constrictive remodeling[3].

In microvascular studies, the peptide has been shown to induce vasodilation when applied to isolated rat cremaster arterioles, an effect entirely dependent on its interaction with αvβ3 expressed by smooth muscle cells in the arteriolar walls[1][4].

Quantitative Data Summary

| Study Focus | Experimental Model | Intervention | Key Quantitative / Qualitative Outcome |

| Neointimal Hyperplasia | Rat Carotid Balloon Injury | G-Pen-GRGDSPCA (0.1 μmol) | Significant reduction in intima-to-media area ratio vs. control[3]. |

| Constrictive Remodeling | Rat Carotid (Long-term, 75 days) | Peptide + Batimastat (30 mg/kg) | Markedly increased absolute luminal area; synergistic prevention of stenosis[3]. |

| Vascular Wound Response | Isolated Rat Cremaster Arterioles | Soluble G-Pen-GRGDSPCA | Induced measurable vasodilation via SMC αvβ3 interaction[8]. |

Experimental Protocols: The Self-Validating In Vivo Model

To ensure trustworthiness and reproducibility, the evaluation of G-Pen-G-R-G-D-S-P-C-A requires a self-validating experimental design. The following protocol outlines the standard Rat Carotid Artery Balloon Injury model coupled with localized perivascular delivery.

Causality of Experimental Choices:

-

Model Selection: The common carotid artery is chosen because its straight, unbranched anatomy allows for uniform, reproducible endothelial denudation using a Fogarty catheter.

-

Delivery Mechanism: Systemic administration of peptides often fails due to rapid renal clearance and proteolytic degradation. Utilizing a thermosensitive perivascular gel (e.g., Pluronic F-127) ensures localized, sustained release directly to the adventitia and media, maximizing local bioavailability while minimizing systemic off-target effects[3].

-

Orthogonal Validation: The protocol mandates both morphometric analysis (to measure physical lumen changes) and zymography (to quantify MMP activity), ensuring that the observed phenotypic changes correlate directly with the targeted biochemical pathways.

Step-by-Step Methodology

-

Surgical Preparation & Injury:

-

Anesthetize male Sabra rats (or equivalent strain) and expose the left common carotid artery via a midline cervical incision.

-

Introduce a 2F Fogarty arterial embolectomy catheter through the external carotid artery.

-

Advance the catheter into the common carotid, inflate the balloon, and withdraw it three times to ensure complete endothelial denudation.

-

-

Formulation & Perivascular Delivery:

-

Prepare a 25% (w/v) Pluronic F-127 gel solution containing 0.1 μmol of G-Pen-G-R-G-D-S-P-C-A[3]. Maintain the solution on ice (liquid state).

-

Apply 200 μL of the cold solution directly around the injured segment of the carotid artery. Upon contact with body temperature, the solution instantly polymerizes into a gel, creating a sustained-release reservoir.

-